
2-Methoxy-5-methylpyridin-3-ol
Overview
Description
2-Methoxy-5-methylpyridin-3-ol (CAS: 1227574-65-3) is a pyridine derivative with the molecular formula C₇H₉NO₂ and a molecular weight of 139.15 g/mol . Structurally, it features a pyridine ring substituted with a methoxy group at position 2, a methyl group at position 5, and a hydroxyl group at position 2. This compound is cataloged as a building block in organic synthesis, though commercial availability has been discontinued in recent years (as of 2025), as noted by CymitQuimica . Safety data indicate hazards such as H302 (harmful if swallowed) and H319 (causes serious eye irritation), necessitating precautions like P301+P312+P330 (IF SWALLOWED: Call a poison center or doctor if you feel unwell) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-methylpyridin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxypyridine and methyl iodide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the starting material.
Methoxylation: The deprotonated intermediate undergoes nucleophilic substitution with methyl iodide to introduce the methyl group at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-methylpyridin-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines and thiols are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridines, ketones, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Properties:
Research has shown that derivatives of 2-methoxy-5-methylpyridin-3-ol exhibit notable antimicrobial and anticancer activities. For example, studies on synthesized Schiff bases derived from this compound demonstrated effective antibacterial and antifungal properties, indicating its potential as a therapeutic agent in treating infections and cancer .
Alzheimer’s Disease Research:
Recent studies have explored the use of methoxypyridine derivatives as gamma-secretase modulators (GSMs) to reduce amyloid-beta (Aβ42) levels associated with Alzheimer's disease. The incorporation of the methoxypyridine motif within drug-like scaffolds has led to compounds that effectively lower Aβ42 production in vivo, showcasing promising pharmacokinetic profiles .
Antioxidant Activity:
The compound has been investigated for its antioxidant properties, which may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. This activity is crucial in preventing cellular damage and could be beneficial in various therapeutic contexts .
Mechanism of Action:
The biological effects of this compound are believed to involve interaction with specific molecular targets, including enzymes and receptors that modulate physiological pathways .
Specialty Chemicals
This compound is utilized in the synthesis of specialty chemicals and materials. Its unique structure allows it to serve as a building block for more complex heterocyclic compounds, which are valuable in various industrial applications .
Analytical Chemistry
This compound is also employed in chromatography and mass spectrometry for analytical purposes. Its distinct chemical properties facilitate the separation and identification of other substances in complex mixtures .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A study conducted on synthesized derivatives of this compound revealed significant anticancer activity against several cancer cell lines. The mechanism involved apoptosis induction through oxidative stress pathways, highlighting its potential as a lead compound for drug development.
Case Study 2: Alzheimer’s Disease Modulation
In vivo studies using transgenic mouse models demonstrated that methoxypyridine-derived compounds significantly reduced Aβ42 levels in both plasma and brain tissues. This effect was linked to enhanced solubility and bioavailability, making these derivatives promising candidates for further development in Alzheimer’s therapeutics.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-methylpyridin-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It affects various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Pyridine Derivatives
To contextualize 2-Methoxy-5-methylpyridin-3-ol, the following table compares its properties and applications with analogous compounds:
Detailed Research Findings and Functional Insights
Pharmacological and Industrial Relevance
- Pyridine derivatives with hydroxyl and methoxy groups are pivotal in drug design. For instance, 5-(2-Methoxypyridin-3-YL)pyridin-2-amine (CAS: 1249109-42-9) is studied for its bipyridyl amine structure, which may interact with biological targets like kinases .
- 2,6-Diiodo-5-methoxypyridin-3-ol ’s iodine substituents make it valuable in radiopharmaceuticals or as a heavy-atom modifier in crystallography .
Biological Activity
2-Methoxy-5-methylpyridin-3-ol (also referred to as 2-Methoxy-5-methyl-3-pyridinol) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological potential, and various applications, supported by empirical data and case studies.
Chemical Structure and Properties
The structural formula of this compound is represented as follows:
This compound features a pyridine ring with a methoxy group at the 2-position and a methyl group at the 5-position. The unique substitution pattern significantly influences its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems:
- Molecular Targets : The compound interacts with enzymes and receptors, modulating their activities. This includes inhibition or activation of specific pathways critical for cellular functions.
- Pathways Involved : It affects several biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity by scavenging free radicals, thereby mitigating oxidative stress. This property is crucial in preventing cellular damage linked to various diseases.
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties. Metal complexes formed with this compound show enhanced antibacterial and antifungal activities compared to their free ligand forms. This suggests potential applications in developing new antimicrobial agents.
Cytotoxic Activity
A study assessed the cytotoxic effects of various derivatives of methoxypyridine compounds against cancer cell lines, including HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast). The results indicated that certain derivatives exhibited significant antiproliferative effects with IC50 values below 10 µM, highlighting the potential of these compounds in cancer therapy .
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
5i | HepG2 | 5 |
5d | DU145 | 7 |
5h | MDA-MB-231 | 8 |
Case Studies
- Cytotoxicity Assessment : In vitro studies conducted on a series of methoxypyridine derivatives showed variable degrees of toxicity across different cancer cell lines. Among these, derivative 5i displayed the most potent anticancer activity across all tested lines, suggesting a promising lead for further development in oncology .
- Antioxidant Evaluation : A comparative study on the antioxidant capacity of various pyridine derivatives indicated that this compound effectively reduced oxidative stress markers in cellular models, supporting its use as a therapeutic agent against oxidative damage-related diseases.
Pharmacological Potential
The pharmacological implications of this compound extend beyond its antioxidant and antimicrobial properties. Preliminary studies suggest it may interact with dopamine receptors, indicating potential applications in treating disorders related to dopamine dysregulation such as Parkinson's disease.
Properties
IUPAC Name |
2-methoxy-5-methylpyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-6(9)7(10-2)8-4-5/h3-4,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDKEJRENRFMIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673591 | |
Record name | 2-Methoxy-5-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227574-65-3 | |
Record name | 2-Methoxy-5-methyl-3-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227574-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-5-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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